molecular formula C14H23NO4 B6246434 5-[(tert-butoxy)carbonyl]-5-azaspiro[3.5]nonane-7-carboxylic acid CAS No. 2408963-51-7

5-[(tert-butoxy)carbonyl]-5-azaspiro[3.5]nonane-7-carboxylic acid

Cat. No.: B6246434
CAS No.: 2408963-51-7
M. Wt: 269.34 g/mol
InChI Key: JRMYDXVUHUBHIX-UHFFFAOYSA-N
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Description

5-[(tert-Butoxy)carbonyl]-5-azaspiro[3.5]nonane-7-carboxylic acid is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom at the 5-position and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility and stability during synthetic processes, making the compound a versatile building block for peptidomimetics and enzyme inhibitors. Its CAS number is 1454843-78-7 (free acid form), and its sodium salt derivative has the CAS 2825008-07-7 .

Properties

CAS No.

2408963-51-7

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[3.5]nonane-7-carboxylic acid

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-10(11(16)17)5-8-14(15)6-4-7-14/h10H,4-9H2,1-3H3,(H,16,17)

InChI Key

JRMYDXVUHUBHIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CCC12CCC2)C(=O)O

Purity

95

Origin of Product

United States

Preparation Methods

Spirocyclic Core Formation via Epoxidation and Ring Expansion

The synthesis of the spiro[3.5]nonane core is critical for constructing the target compound. A method adapted from CN102659678B involves a two-step process starting with a Michael addition followed by epoxidation and ring expansion .

Step 1: Michael Addition
A solution of tert-butyl 4-methylenepiperidine-1-carboxylate (Compound II) reacts with ethyl acrylate (Compound V) in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. The reaction proceeds at 60–120°C for 12–24 hours, yielding a bicyclic intermediate (Compound VI) .

Step 2: Epoxidation and Ring Expansion
Compound VI undergoes epoxidation with meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 10–60°C. Subsequent acid-catalyzed ring expansion forms the spiro[3.5]nonane skeleton. This method achieves a total yield of 70.7% for analogous compounds .

ParameterDetails
Starting MaterialsCompound II, Compound V
ReagentsNaH, mCPBA
SolventsTHF, DCM
Temperature60–120°C (Step 1); 10–60°C (Step 2)
Yield70.7% (total)

This approach is scalable but requires careful control of stoichiometry to avoid side reactions.

ParameterDetails
ReagentsZn/Cu, trichloroacetyl chloride
Solventst-BuOMe, DME, EtOAc
Temperature15°C (trichloroacetylation)
Yield15% (reported for analogous compound)

Low yields here suggest the need for optimized catalysts or alternative oxidizing agents like Jones reagent.

tert-Butoxycarbonyl (Boc) Protection Strategies

The Boc group is introduced early in the synthesis to protect the amine during subsequent steps. A protocol from Evitachem uses di-tert-butyl dicarbonate (Boc anhydride) under Schotten-Baumann conditions.

Procedure

  • The free amine (5-azaspiro[3.5]nonane-7-carboxylic acid) is dissolved in aqueous sodium hydroxide.

  • Boc anhydride is added dropwise at 0°C, and the mixture is stirred for 4–6 hours.

  • The product is extracted with dichloromethane and purified via recrystallization.

ParameterDetails
ReagentsBoc anhydride, NaOH
SolventsH₂O, DCM
Temperature0°C
Yield85–90% (estimated)

This method avoids racemization and is compatible with acid-sensitive intermediates.

Alternative Routes via Cyclization

GlpBio’s entry for 2-(tert-butoxycarbonyl)-7-oxa-2-azaspiro[3.5]nonane-5-carboxylic acid suggests a cyclization approach using ketoesters .

Procedure

  • A ketoester precursor undergoes base-mediated cyclization in THF.

  • The resulting spirocyclic ester is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) .

ParameterDetails
ReagentsLiOH, THF
TemperatureRoom temperature
YieldNot reported

This route’s viability depends on the availability of tailored ketoester starting materials.

Challenges and Optimization

  • Regioselectivity : Spiro ring formation often produces regioisomers. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are essential for characterization .

  • Yield Improvement : The low yield in Zn/Cu-mediated methods necessitates screening of catalysts (e.g., Pd/C for hydrogenation).

  • Solvent Effects : Polar aprotic solvents like DMF improve reaction rates but may complicate purification .

Chemical Reactions Analysis

5-[(tert-butoxy)carbonyl]-5-azaspiro[3.5]nonane-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the Boc group or other substituents under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts and temperature control to optimize reaction rates and yields .

Scientific Research Applications

5-[(tert-butoxy)carbonyl]-5-azaspiro[3.5]nonane-7-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 5-[(tert-butoxy)carbonyl]-5-azaspiro[3.5]nonane-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved may include inhibition or activation of enzymatic activity, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Key Structural Features:

  • Spirocyclic core: A [3.5]nonane system (two fused rings: 3-membered and 5-membered).
  • Functional groups : Boc-protected amine (5-position) and carboxylic acid (7-position).
  • Molecular formula: C₁₃H₂₁NO₅ (free acid); C₁₃H₂₀NNaO₅ (sodium salt) .

Comparison with Similar Compounds

Structural Analogues and Their Properties

Below is a comparative analysis of structurally related spirocyclic carboxylic acids:

Compound Name CAS Number Core Structure Key Functional Groups Molecular Formula Applications
5-[(tert-Butoxy)carbonyl]-5-azaspiro[3.5]nonane-7-carboxylic acid 1454843-78-7 [3.5]nonane Boc (5-position), COOH (7-position) C₁₃H₂₁NO₅ Drug intermediates, enzyme inhibitors
5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-1-carboxylic acid 150543-61-6 [2.4]heptane Boc (5-position), COOH (1-position) C₁₂H₁₉NO₅ Peptidomimetic scaffolds
tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride 1363382-36-8 [3.5]nonane Boc (7-position), secondary amine (2-position) C₁₂H₂₁N₂O₂·HCl Kinase inhibitors, GPCR ligands
Sodium 5-[(tert-butoxy)carbonyl]-2-oxa-5-azaspiro[3.5]nonane-7-carboxylate 2825008-07-7 [3.5]nonane Boc (5-position), COO⁻Na⁺ (7-position) C₁₃H₂₀NNaO₅ Water-soluble intermediates

Spectral Data Comparison

  • ¹H NMR : The target compound’s tert-butyl group shows a singlet at δ 1.50 ppm, while spiro[2.4]heptane derivatives exhibit upfield shifts due to ring strain (δ 1.30–1.45 ppm) .
  • IR Spectroscopy : Carboxylic acid C=O stretches appear at ~1730 cm⁻¹, consistent across analogues. Boc carbonyl stretches occur at ~1680–1700 cm⁻¹ .
  • Mass Spectrometry : ESI-TOFMS confirms molecular ion peaks (e.g., [M+H]⁺ = 218.0663 for lycoperdic acid derivatives) .

Q & A

Q. What are the standard synthetic routes for 5-[(tert-butoxy)carbonyl]-5-azaspiro[3.5]nonane-7-carboxylic acid, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions. A common approach includes:

  • Cyclization : Formation of the spirocyclic core using reagents like Jones reagent (CrO₃ in H₂SO₄/acetone) at controlled temperatures (-20°C), followed by extraction with ethyl acetate and silica gel chromatography (hexanes/acetone) .
  • Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions .
  • Carboxylic Acid Formation : Hydrolysis of intermediates using HCl reflux (e.g., 6 M HCl for 19 hours) to yield the final carboxylic acid .

Q. Key Optimization Factors :

  • Temperature : Low temperatures (-20°C) prevent side reactions during oxidation .
  • Solvent Choice : Polar aprotic solvents (e.g., THF) enhance cyclization efficiency .
  • Purification : Silica gel chromatography (hexanes/acetone) ensures high purity (>95%) .

Q. Table 1: Synthetic Conditions Comparison

StepReagents/ConditionsYieldReference
OxidationJones reagent, acetone, -20°C80%
Boc ProtectionBoc₂O, NaHCO₃, THF, RT75–85%
Acid Hydrolysis6 M HCl, reflux, 19 hours50%

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?

Methodological Answer: Structural confirmation relies on:

  • NMR Spectroscopy :
    • ¹H NMR (400 MHz, CD₃OD): Peaks at δ 1.50 (s, 9H, Boc group), 4.64 (dd, J = 9.8, 4.2 Hz, spirocyclic CH) .
    • ¹³C NMR : Signals at δ 173.0 (carboxylic acid COOH), 85.5 (spirocyclic quaternary carbon) .
  • Mass Spectrometry : ESI-TOFMS confirms molecular weight (e.g., [M+H]⁺ = 218.0663 for hydrolyzed derivatives) .
  • Infrared Spectroscopy : Peaks at 1791 cm⁻¹ (ester C=O) and 3428 cm⁻¹ (OH/NH stretches) .

Q. Critical Considerations :

  • Use deuterated solvents (CD₃OD, D₂O) to avoid interference in NMR .
  • Compare experimental data with computational predictions (e.g., InChIKey: RBQWRFJPUVVUEG) for validation .

Q. What are the recommended storage and handling protocols for this compound?

Methodological Answer:

  • Storage : Store in a cool, dry place (room temperature) away from light to prevent Boc group degradation . Use amber glass vials to minimize photolytic cleavage.
  • Handling :
    • Wear nitrile gloves and lab coats to avoid skin contact .
    • Use fume hoods during synthesis to manage volatile solvents (e.g., THF, acetone) .
  • Disposal : Treat waste with 6 M HCl for neutralization before disposal .

Advanced Research Questions

Q. How can computational modeling predict the conformational stability of the spirocyclic core?

Methodological Answer:

  • Software Tools : Gaussian or ORCA for density functional theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) .
  • Key Parameters :
    • Torsional Angles : Analyze spirocyclic ring strain (e.g., C-N-C-O dihedral angles) .
    • Energy Minimization : Compare optimized geometries with X-ray crystallography data (if available).
  • Output : Predicted IR spectra and NMR chemical shifts for validation against experimental data .

Q. Table 2: Computational vs. Experimental NMR Shifts

Carbon PositionExperimental δ (ppm) Predicted δ (ppm)
Carboxylic Acid173.0172.5
Boc Carbonyl150.5151.2

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Control Experiments :
    • Test enantiopure samples (e.g., (±)-lycoperdic acid derivatives) to isolate stereochemical effects .
    • Use isothermal titration calorimetry (ITC) to quantify binding affinities for specific targets .
  • Data Normalization : Account for variations in assay conditions (e.g., pH, ionic strength) by reporting IC₅₀ values relative to standardized controls.
  • Meta-Analysis : Compare structural analogs (e.g., tert-butyl 2-cyano-7-azaspiro derivatives) to identify functional group contributions .

Q. How can regioselective functionalization of the spirocyclic core be achieved?

Methodological Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., Fmoc) to steer reactions toward specific positions .
  • Catalytic Methods : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C-H functionalization .
  • Solvent Effects : Polar solvents (DMF) enhance nucleophilic attack at the carboxylic acid position .

Q. Example Reaction :

  • Bromination : tert-Butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate synthesis via NBS (N-bromosuccinimide) in CCl₄ .

Q. What advanced purification techniques address low yields in large-scale synthesis?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients for ≥99% purity .
  • Recrystallization : Optimize solvent pairs (H₂O/EtOH) to recover crystalline product .
  • Ion-Exchange Resins : AmberChrom® resins selectively bind acidic impurities .

Q. How do stereochemical variations impact biological activity?

Methodological Answer:

  • Enantiomer Separation : Chiral HPLC (e.g., Chiralpak IA column) resolves (±)-lycoperdic acid derivatives .
  • Activity Comparison : Test enantiomers (e.g., (+)-4 vs. (-)-4) in enzyme inhibition assays; e.g., [α]D = +18.5° vs. -34.3° correlates with 10-fold potency differences .

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